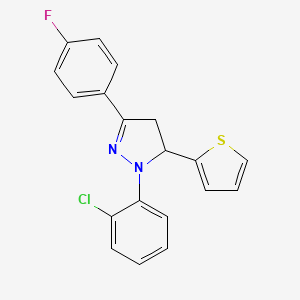
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMME-NH-Ph-Glyc-OH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of glycine derivatives, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of FMME-NH-Ph-Glyc-OH involves the inhibition of DPP-4 activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-4 by FMME-NH-Ph-Glyc-OH results in increased levels of GLP-1, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
FMME-NH-Ph-Glyc-OH has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DPP-4, it has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMME-NH-Ph-Glyc-OH in lab experiments include its potent inhibitory activity against DPP-4, its potential as a candidate for the treatment of type 2 diabetes, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using FMME-NH-Ph-Glyc-OH in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving FMME-NH-Ph-Glyc-OH. These include:
1. Further studies to elucidate the mechanism of action of FMME-NH-Ph-Glyc-OH and its potential targets in the treatment of type 2 diabetes.
2. Development of more efficient synthesis methods for FMME-NH-Ph-Glyc-OH to improve its yield and purity.
3. Investigation of the potential of FMME-NH-Ph-Glyc-OH as a candidate for the treatment of other metabolic disorders such as obesity and cardiovascular disease.
4. Development of novel drug delivery systems for FMME-NH-Ph-Glyc-OH to improve its bioavailability and reduce potential toxicity.
Conclusion:
FMME-NH-Ph-Glyc-OH is a promising compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against DPP-4 and its ability to exhibit a range of biochemical and physiological effects make it a potential candidate for the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of FMME-NH-Ph-Glyc-OH involves the reaction of N-(2-methoxyethyl)-N-methylglycine with 4-fluorobenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of FMME-NH-Ph-Glyc-OH as a white solid.
Wissenschaftliche Forschungsanwendungen
FMME-NH-Ph-Glyc-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism and insulin secretion. This makes FMME-NH-Ph-Glyc-OH a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFXUCYMDKFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)